Methyl 2-methylidenepentanoate
Overview
Description
Methyl 2-methylidenepentanoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from the condensation of methanol and 2-methylidenepentanoic acid. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylidenepentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylidenepentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production with minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound typically yields alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 2-methylidenepentanoic acid or 2-methylidenepentanone.
Reduction: 2-methylidenepentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylidenepentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in copolymerization reactions to create specialized polymers with unique properties.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methylidenepentanoate involves its interaction with various molecular targets. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- Methyl 2-methylbutanoate
- Methyl 3-methylbutanoate
- Ethyl 2-methylidenepentanoate
Comparison: Methyl 2-methylidenepentanoate is unique due to its specific structure, which allows for distinct reactivity patterns compared to its analogs. For instance, the presence of the methylene group adjacent to the ester functionality provides unique opportunities for polymerization and other chemical transformations.
Properties
IUPAC Name |
methyl 2-methylidenepentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h2,4-5H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXPVMDADJJSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506831 | |
Record name | Methyl 2-methylidenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-66-4 | |
Record name | Methyl 2-methylidenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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